6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one
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Overview
Description
6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the development of antimicrobial and anticancer agents.
Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-imidazo[4,5-g]quinoxaline: Lacks the methyl groups at positions 6 and 7.
2,3-dimethylquinoxaline: Contains a quinoxaline core but lacks the imidazole ring.
1,3-dimethylimidazole: Contains an imidazole ring but lacks the quinoxaline core
Uniqueness
6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6,7-dimethyl-1,3-dihydroimidazo[4,5-g]quinoxalin-2-one |
InChI |
InChI=1S/C11H10N4O/c1-5-6(2)13-8-4-10-9(3-7(8)12-5)14-11(16)15-10/h3-4H,1-2H3,(H2,14,15,16) |
InChI Key |
IBRFLVYXXLVBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C3C(=CC2=N1)NC(=O)N3)C |
Origin of Product |
United States |
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